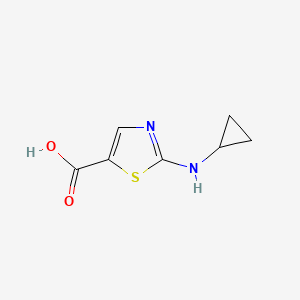

![molecular formula C9H9ClO B1526213 2-[4-(氯甲基)苯基]乙醛 CAS No. 1190884-37-7](/img/structure/B1526213.png)

2-[4-(氯甲基)苯基]乙醛

描述

Molecular Structure Analysis

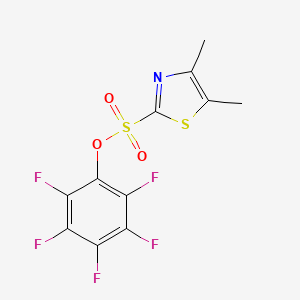

The molecule consists of a carbonyl group (C=O), a chloromethyl group (-CH2Cl), and a phenyl group (C6H5). The carbonyl group is a characteristic feature of aldehydes and ketones .Chemical Reactions Analysis

While specific reactions involving 2-[4-(Chloromethyl)phenyl]acetaldehyde are not available, aldehydes and ketones undergo a variety of reactions. They can participate in nucleophilic addition reactions, such as the Aldol reaction , and can be reduced to alcohols .科学研究应用

Summary of the Application

Spirooxindoles are a class of organic compounds that have garnered attention due to their numerous biological activities. They are synthesized via a [3+2] cycloaddition reaction protocol in one step .

Methods of Application or Experimental Procedures

The first step was to synthesize 2-(chloromethyl) benzimidazole via the Phillip’s reaction, involving the condensation of o-phenylenediamine with chloroacetic acid in the presence of dilute hydrochloric acid .

Results or Outcomes

The synthesized spirooxindoles have differently characterized electronic effects. An MEDT study of the key 32CA reaction between in situ generated azomethine ylide (AY) and chalcones explained the low reaction rates and the total selectivities observed .

2. Synthesis of Hyper Cross-linked Polymers (HCPs)

Summary of the Application

HCPs are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Methods of Application or Experimental Procedures

The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

3. Chloromethylation of Aromatic Compounds

Summary of the Application

Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Methods of Application or Experimental Procedures

The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .

Results or Outcomes

The reaction rate is very low and unsuitable for practical chemical processes. Lewis acids such as zinc chloride, stannic chloride, aluminum chloride, and boron trifluoride are excellent catalysts for this reaction .

4. Synthesis of Fragrances and Polymers

Summary of the Application

Phenylacetaldehyde, a compound similar to 2-[4-(Chloromethyl)phenyl]acetaldehyde, is used in the synthesis of fragrances and polymers .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for the synthesis of fragrances and polymers using phenylacetaldehyde are not detailed in the source .

Results or Outcomes

The outcomes of these syntheses are fragrances and polymers .

5. Chloromethylation of Aromatic Compounds

Summary of the Application

Chloromethylation of aromatic compounds is a key process in the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Results or Outcomes

The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

6. Synthesis of Aldehydes and Ketones

Summary of the Application

Aldehydes and ketones, which contain the carbonyl group, are critical to living systems as they are found in carbohydrates, fats, proteins, nucleic acids, hormones, and vitamins .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for the synthesis of aldehydes and ketones are not detailed in the source .

Results or Outcomes

Aldehydes are readily oxidized to carboxylic acids, whereas ketones resist oxidation .

安全和危害

属性

IUPAC Name |

2-[4-(chloromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTHKMLUEZACIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Chloromethyl)phenyl]acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

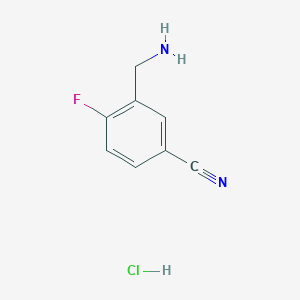

amine hydrochloride](/img/structure/B1526130.png)

![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)

![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)